Product packaging for 3-Methoxyquinoxalino[2,3-a]phenazine(Cat. No.:CAS No. 189217-79-6)

3-Methoxyquinoxalino[2,3-a]phenazine

Cat. No.: B12211667
CAS No.: 189217-79-6
M. Wt: 312.3 g/mol
InChI Key: RYLCXZXGIITBFK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenazine (B1670421) and Quinoxaline (B1680401) Chemistry

The journey into the world of quinoxalinophenazines begins with an understanding of its constituent parts: phenazine and quinoxaline. Phenazine, a dibenzo-annulated pyrazine (B50134), has a history stretching back to the mid-19th century. wikipedia.org It was initially recognized through its colored derivatives, such as the blue pigment pyocyanin (B1662382) isolated from Pseudomonas aeruginosa. nih.gov The core structure of phenazine was established, and classical synthetic methods like the Wohl-Aue reaction were developed for its preparation. wikipedia.org Over time, the class of phenazines has grown to include over 100 natural compounds and more than 6000 synthetic derivatives, many of which exhibit significant biological activities. nih.govmdpi.com

Quinoxaline, or benzopyrazine, is another key nitrogen-containing heterocycle formed by the fusion of a benzene (B151609) and a pyrazine ring. tandfonline.com The systematic study of quinoxalines began in the late 19th century with the development of synthetic methods like the Hinsberg and Körner reactions, which typically involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govmtieat.org The versatility of the quinoxaline scaffold has made it a privileged structure in medicinal chemistry and materials science. tandfonline.comrsc.org Recent years have seen the development of more advanced and greener synthetic methodologies, including transition-metal-catalyzed and photoinduced reactions, to access a wide array of functionalized quinoxalines. mtieat.orgtandfonline.com

The fusion of these two important heterocyclic systems gives rise to the quinoxalinophenazine framework, a more complex and extended π-conjugated system.

Significance of Fused Heterocyclic Systems in Chemical Science

Fused heterocyclic systems, particularly those containing nitrogen, are of immense importance in chemical science. frontiersin.orgmdpi.com Their rigid, planar structures and the presence of heteroatoms give rise to unique electronic and photophysical properties. These characteristics make them ideal candidates for a wide range of applications.

In materials science, fused nitrogen heterocycles are extensively investigated for their use in organic light-emitting diodes (OLEDs), fluorescent probes, and as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net The ability to tune their electronic properties through synthetic modification allows for the rational design of materials with specific absorption and emission characteristics.

From a medicinal chemistry perspective, the nitrogen atoms in these fused systems can readily form hydrogen bonds with biological targets, making them valuable scaffolds for drug discovery. nih.govnih.gov Indeed, numerous fused heterocyclic compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govnih.gov The development of efficient synthetic methods to create diverse libraries of these compounds is a continuous focus of research. frontiersin.org

Detailed Research Findings on the Quinoxalinophenazine Framework

A common and effective method for the synthesis of quinoxalinophenazine derivatives involves the reaction of a substituted o-phenylenediamine with a suitable dione (B5365651) in a solvent like dimethylformamide (DMF) under reflux conditions. For instance, new series of quinoxalinophenazine derivatives have been synthesized in good yields by reacting 2,3-dibromonaphthalene-1,4-dione with various aryl-1,2-diamines. researchgate.net

Based on these established methods, a plausible synthetic route to 3-Methoxyquinoxalino[2,3-a]phenazine would involve the condensation of 4-methoxy-1,2-phenylenediamine with a suitable phenazine-based dione. The methoxy (B1213986) group, being an electron-donating group, is expected to influence the reactivity of the diamine and the electronic properties of the final product.

The photophysical and electrochemical properties of quinoxalinophenazine derivatives are of significant interest for their potential applications in optoelectronics. The extended π-conjugation in these systems typically leads to absorption and emission in the visible region of the electromagnetic spectrum. The introduction of substituents can further tune these properties.

The following table summarizes the photophysical and electrochemical data for some representative thiophene-substituted quinoxaline derivatives, which can serve as a basis for predicting the properties of this compound. The introduction of a methoxy group, an electron-donating substituent, on the quinoxaline moiety would likely lead to a red-shift in both the absorption and emission spectra due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level.

Interactive Data Table of Substituted Quinoxaline Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)HOMO (eV)LUMO (eV)
Thiophene-substituted quinoxaline 1350450-5.8-2.9
Thiophene-substituted quinoxaline 2375480-5.7-3.0
Thiophene-substituted quinoxaline 3400510-5.6-3.1

Note: The data in this table is illustrative and based on reported values for similar compounds to provide a comparative context. doi.org

Research into quinoxalinophenazine derivatives has highlighted their potential in various fields. Their high thermal stability and electron-accepting nature make them suitable for use in electronic devices. researchgate.net Furthermore, the nitrogen atoms within the heterocyclic framework can act as coordination sites for metal ions, opening up possibilities for their use as ligands in catalysis. For example, some Schiff base complexes with similar structures have been shown to be effective catalysts in high-temperature reactions. researchgate.net The introduction of a methoxy group in the 3-position of the quinoxalinophenazine core could enhance its electron-donating ability, potentially making it a more effective ligand for certain catalytic transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12N4O B12211667 3-Methoxyquinoxalino[2,3-a]phenazine CAS No. 189217-79-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189217-79-6

Molecular Formula

C19H12N4O

Molecular Weight

312.3 g/mol

IUPAC Name

3-methoxyquinoxalino[2,3-a]phenazine

InChI

InChI=1S/C19H12N4O/c1-24-11-6-7-14-17(10-11)21-16-9-8-15-18(19(16)23-14)22-13-5-3-2-4-12(13)20-15/h2-10H,1H3

InChI Key

RYLCXZXGIITBFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C(=N2)C=CC4=NC5=CC=CC=C5N=C43

Origin of Product

United States

Elucidation of Reaction Mechanisms and Pathways for Quinoxalinophenazine Formation

Mechanistic Investigations of Cyclization Reactions in Phenazine (B1670421) Synthesis

The general mechanism proceeds via a two-step process:

Nucleophilic Attack and Imine Formation: One of the amino groups of the o-phenylenediamine (B120857) attacks a carbonyl group of the 1,2-dicarbonyl compound. This is followed by the elimination of a water molecule to form an imine intermediate (a Schiff base).

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazine (B50134) ring.

In the context of 3-Methoxyquinoxalino[2,3-a]phenazine, the synthesis would involve the condensation of a substituted o-phenylenediamine with a phenazine-based o-quinone. The cyclization reaction is the critical ring-forming step that establishes the final heterocyclic framework.

In biosynthesis, the formation of the core phenazine tricycle follows a different, enzyme-mediated cyclization path. For instance, the key intermediate 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) is highly unstable and undergoes a spontaneous twofold condensation with a second molecule of itself to form the initial tricycle. nih.gov This dimerization is a crucial cyclization step in the biological production of phenazine scaffolds.

Role of Intermediates in Quinoxalinophenazine Formation

Both chemical synthesis and biosynthesis rely on a series of critical intermediates to proceed.

In Chemical Synthesis: The primary intermediates are the reactants themselves: a substituted o-phenylenediamine and a suitable 1,2-dicarbonyl compound. The reaction proceeds through a key imine intermediate following the initial condensation. mdpi.com The stability and reactivity of this intermediate dictate the efficiency of the subsequent intramolecular cyclization. For the target molecule, this compound, this would likely involve an o-diamine reacting with a phenazine-quinone, or a more complex assembly strategy involving multiple steps.

In Biosynthesis: The biosynthetic pathway for naturally occurring phenazines has been extensively studied and serves as a valuable comparison. It begins with the shikimate pathway intermediate, chorismic acid . nih.govnih.gov A series of enzymatic transformations converts chorismic acid into several key intermediates, as detailed in the table below.

IntermediateFull NameRoleReference
ADIC 2-Amino-2-deoxyisochorismic acidFormed from chorismic acid by the enzyme PhzE. nih.gov
DHHA trans-2,3-dihydro-3-hydroxyanthranilic acidA stable intermediate formed from ADIC by the hydrolase PhzD. nih.gov
AOCHC 6-Amino-5-oxocyclohex-2-ene-1-carboxylic acidA highly reactive aminoketone formed from DHHA; it is the direct precursor to the phenazine tricycle. nih.gov
HHPDC Hexahydrophenazine-1,6-dicarboxylateThe initial tricyclic product formed from the dimerization of AOCHC. nih.gov
PCA / PDC Phenazine-1-carboxylic acid / Phenazine-1,6-dicarboxylic acidCore phenazine scaffolds formed after oxidation and decarboxylation steps, which are then tailored into diverse derivatives. nih.govresearchgate.net

The instability of intermediates like AOCHC is a significant driving force, as it readily dimerizes to advance the pathway toward the stable tricyclic phenazine core. nih.gov

Catalytic Cycle Analysis in Metal-Mediated Syntheses

While many catalyst-free methods exist, the synthesis of quinoxalines and phenazines is often accelerated by catalysts, including various transition metals. These catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions.

A simple and effective method for synthesizing phenazine and quinoxaline (B1680401) derivatives utilizes lead(II) chloride (PbCl₂) as a catalyst for the reaction between o-phenylenediamines and 1,2-dicarbonyl compounds. researchgate.net A plausible catalytic cycle for this metal-mediated synthesis is as follows:

Activation of Carbonyl: The Lewis acidic metal catalyst (e.g., Pb²⁺) coordinates to one of the oxygen atoms of the 1,2-dicarbonyl compound. This coordination polarizes the carbon-oxygen bond, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An amino group from the o-phenylenediamine performs a nucleophilic attack on the activated carbonyl carbon.

Proton Transfer & Dehydration: A proton transfer occurs, followed by the elimination of water to form an imine intermediate, with the metal catalyst still coordinated.

Intramolecular Cyclization: The second amino group attacks the other (often still activated) carbonyl group in an intramolecular fashion.

Final Dehydration and Catalyst Regeneration: A second molecule of water is eliminated to form the aromatic pyrazine ring, and the metal catalyst is regenerated, allowing it to participate in a new cycle.

Other metal catalysts, such as those based on Nickel, Copper, and Gold, have also been employed in the synthesis of quinoxalines and related heterocycles. mdpi.comacs.org For instance, nickel-based systems can catalyze the direct synthesis of quinoxalines from 2-nitroanilines and vicinal diols, proceeding through the formation of heterogeneous nickel nanoparticles as the active catalytic species. acs.org These catalytic approaches offer efficient and often reusable systems for constructing the core heterocyclic structure.

Biosynthetic Pathways of Naturally Occurring Phenazines (Comparative Analysis)

Nature employs a remarkably efficient and conserved pathway for the synthesis of over 150 different phenazine compounds. nih.gov This biosynthetic route provides a fascinating contrast to laboratory chemical synthesis.

The universal starting point for almost all bacterial phenazines is chorismic acid , a key branch-point intermediate from the shikimate pathway. nih.govresearchgate.net A conserved cluster of genes, the phz operon, encodes the enzymes (PhzA/B, PhzD, PhzE, PhzF, and PhzG) required for the assembly of the basic phenazine core. nih.govnih.gov

The pathway can be summarized as follows:

Core Synthesis: Two molecules of chorismic acid are converted through the intermediates ADIC, DHHA, and the unstable AOCHC.

Cyclization: Two molecules of AOCHC dimerize and undergo a series of enzyme-catalyzed oxidation and decarboxylation reactions to yield the foundational phenazine structures: phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC) . nih.govresearchgate.net

Tailoring and Diversification: These core scaffolds are then acted upon by "tailoring" enzymes that are often specific to the bacterial strain. These enzymes decorate the phenazine ring with various functional groups, leading to a wide diversity of natural phenazines. Modifications include hydroxylation, N-oxidation, and methylation. nih.gov

The formation of a methoxylated phenazine, such as the 3-methoxy derivative, fits perfectly within this biosynthetic logic. While the core is being assembled, or after it has been formed, a specific O-methyltransferase enzyme could catalyze the transfer of a methyl group to a hydroxylated phenazine precursor. Indeed, naturally occurring methoxyphenazines, such as methyl 6-methoxyphenazine-1-carboxylate, have been identified as metabolites, supporting the existence of such enzymatic methoxylation pathways. rsc.org One study hypothesized that the structure of the phenazine HCPCA is derived from combining the biosynthetic pathways of phenazine-1,6-dicarboxylic acid and 4-methoxybenzene-1,2-diol, showcasing how methoxy (B1213986) groups can be incorporated. researchgate.net

Advanced Spectroscopic Characterization of 3 Methoxyquinoxalino 2,3 a Phenazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular framework of quinoxalino[2,3-a]phenazine derivatives. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in the structure can be mapped, providing direct evidence for the compound's connectivity.

In ¹H NMR spectra of quinoxalinophenazine derivatives, protons in the aromatic regions typically appear as complex multiplets in the downfield region, generally between 7.5 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) are crucial for assigning protons to their exact positions on the fused ring system. For instance, in a related compound, 3,12-dimethylbenzo[a]quinoxalino[2,3-c]phenazine, the aromatic protons appear as doublets and singlets between 7.67 and 8.64 ppm, while the methyl protons present as a distinct singlet at a much higher field, around 2.78 ppm. researchgate.net For 3-methoxyquinoxalino[2,3-a]phenazine, the methoxy (B1213986) group protons (-OCH₃) would be expected to produce a sharp singlet, typically in the 3.8-4.2 ppm range, providing clear evidence of its presence.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms within the aromatic rings of quinoxalinophenazine derivatives resonate at various positions in the 120-150 ppm range. researchgate.net Carbons directly bonded to nitrogen atoms are typically shifted further downfield. The carbon of the methoxy group would appear as a distinct peak around 55-60 ppm.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to finalize structural assignments. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. These correlations are instrumental in piecing together the complex, fused-ring structure and unambiguously placing substituents like the methoxy group. nih.gov The use of 2D NMR is particularly valuable for differentiating between isomers and confirming the higher-order structure of complex molecules. nih.gov

Table 1: Representative NMR Data for Quinoxalinophenazine Derivatives Note: This table presents typical chemical shift ranges based on data from related structures. Exact values for this compound would require experimental measurement.

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Aromatic Protons 7.5 - 9.0
Methoxy Protons (-OCH₃) 3.8 - 4.2
¹³C Aromatic Carbons 120 - 150
Methoxy Carbon (-OCH₃) 55 - 60
Carbons adjacent to N (C=N) 140 - 160

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For quinoxalino[2,3-a]phenazine derivatives, the FT-IR spectrum offers key insights into the bonds present within the structure.

The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). Key vibrational bands for this compound would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. The C-H stretching from the methoxy group would be observed in the 2950-2850 cm⁻¹ region. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the quinoxaline (B1680401) and phenazine (B1670421) rings, along with the C=C bonds of the aromatic system, give rise to a series of sharp, medium-to-strong absorption bands in the 1650-1450 cm⁻¹ range. researchgate.net These are highly characteristic of the heterocyclic core.

C-O Stretching: A strong, distinct band corresponding to the asymmetric C-O-C stretching of the methoxy group is expected in the 1275-1200 cm⁻¹ region. A symmetric stretching band may also be observed near 1075-1020 cm⁻¹.

Out-of-Plane Bending: The fingerprint region contains numerous bands related to C-H out-of-plane bending, which can help determine the substitution pattern on the aromatic rings. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for Substituted Quinoxalinophenazines

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch Ar-H 3100 - 3000
Aliphatic C-H Stretch -OCH₃ 2950 - 2850
Aromatic C=C and C=N Stretch Heterocyclic Core 1650 - 1450
Asymmetric C-O-C Stretch Ar-O-CH₃ 1275 - 1200
Symmetric C-O-C Stretch Ar-O-CH₃ 1075 - 1020

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the unambiguous determination of a compound's molecular formula. nih.govmdpi.com For a novel or synthesized compound like this compound, HRMS is essential for confirming its elemental composition.

The technique can distinguish between molecules that have the same nominal mass but different elemental formulas. For example, the molecular formula for this compound is C₁₉H₁₂N₄O. HRMS can measure its monoisotopic mass to within a few parts per million (ppm) of the calculated theoretical value, ruling out other possible formulas. mdpi.com

In a typical HRMS experiment, the molecule is ionized (e.g., via electrospray ionization, ESI) and the resulting molecular ion [M+H]⁺ is analyzed. The measured accurate mass provides strong evidence for the successful synthesis of the target compound. researchgate.net The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific neutral fragments, such as the methyl radical (•CH₃) or carbon monoxide (CO) from the methoxy group.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution and HRMS confirms the formula, single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure of a molecule. This technique maps the electron density of a crystalline sample to determine the precise spatial arrangement of every atom, as well as bond lengths, bond angles, and torsional angles. researchgate.net

For a quinoxalinophenazine derivative, X-ray analysis would reveal the planarity or deviation from planarity of the fused heterocyclic ring system. It would also precisely locate the position of the methoxy substituent relative to the phenazine core. The crystal packing arrangement, showing intermolecular interactions such as π-π stacking or hydrogen bonding in the solid state, would also be elucidated.

For example, a study on a related metal complex of 3,12-dimethylbenzo[a]quinoxalino[2,3-c]phenazine determined its crystal system to be triclinic with the space group P1. researchgate.net The analysis provided exact bond lengths, such as N-C bonds around 1.35 Å, and bond angles, confirming the geometry of the coordinated ligand. researchgate.net Such data is invaluable for understanding the molecule's intrinsic geometry and how it interacts with its environment.

Table 3: Illustrative Crystallographic Data for a Quinoxalinophenazine Derivative Data based on a related structure researchgate.net

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Triclinic
Space Group The symmetry group of the crystal structure. P1
Bond Length (N-C) The distance between nitrogen and carbon atoms in the ring. ~1.34 - 1.36 Å
Bond Angle (C-N-C) The angle formed by two carbons bonded to a nitrogen. ~116 - 118°
Planarity Deviation of the fused ring system from a flat plane. Often nearly planar

Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., UV-Vis Absorption, Phosphorescence)

The electronic properties of this compound, which are critical for its potential applications in materials science, are investigated using techniques like UV-Visible (UV-Vis) absorption and photoluminescence (fluorescence and phosphorescence) spectroscopy.

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. The UV-Vis spectrum of a quinoxalinophenazine derivative typically shows multiple absorption bands. researchgate.net High-energy bands in the UV region (below 350 nm) are generally assigned to π-π* transitions within the extensive aromatic system. researchgate.net Lower-energy bands that extend into the visible region are often attributed to intramolecular charge-transfer (ICT) transitions, which can be influenced by the electron-donating or -accepting nature of substituents. researchgate.net The electron-donating methoxy group would likely cause a red-shift (bathochromic shift) in these absorption bands compared to the unsubstituted parent compound.

Upon absorption of light, the excited molecule can relax through fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state). Phenazine derivatives are known to exhibit interesting photophysical properties, including phosphorescence. nih.gov The phosphorescence spectrum, typically measured at low temperatures (e.g., 77 K) to minimize non-radiative decay, provides information about the lowest triplet state (T₁). nih.gov The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated from the absorption and emission spectra, providing key insights into the compound's electrochemical behavior and suitability for use in organic electronic devices. researchgate.net

Table 4: Representative Photophysical Data for Phenazine-type Compounds

Property Description Typical Range
UV-Vis Absorption (λmax) Wavelengths of maximum light absorption. 300-500 nm
π-π* Transition Electronic transition in the aromatic system. 300-350 nm researchgate.net
ICT Transition Charge-transfer transition. 400-500 nm researchgate.net
Emission (λem) Wavelength of maximum fluorescence/phosphorescence. 500-650 nm researchgate.netnih.gov
Optical Band Gap Energy difference between HOMO and LUMO. 2.3 - 2.8 eV researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Methoxyquinoxalino 2,3 a Phenazine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the electronic structure and properties of molecules. These methods have been instrumental in studying complex organic molecules, including phenazine (B1670421) derivatives. nih.gov

Optimization of Molecular Geometries

The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For a molecule like 3-methoxyquinoxalino[2,3-a]phenazine, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. This process involves iterative calculations where the forces on each atom are minimized. The resulting optimized geometry is crucial as it forms the basis for all subsequent property calculations. The planarity of the quinoxalino[2,3-a]phenazine core is a key feature, with the methoxy (B1213986) group's orientation being a significant conformational variable.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the optical and electronic properties of the material.

For aromatic heterocyclic compounds like phenazine derivatives, the HOMO and LUMO are typically delocalized π-orbitals spread across the fused ring system. The introduction of a methoxy group, an electron-donating substituent, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity and can influence the molecule's absorption and emission of light. For instance, in a related compound, 2,3-bithienylpyrazino[2,3-b]phenazine, the HOMO and LUMO energy levels were determined to be -5.49 eV and -3.15 eV, respectively, resulting in an optical energy band gap of 2.34 eV. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Phenazine Derivative

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2,3-Bithienylpyrazino[2,3-b]phenazine -5.49 -3.15 2.34

Data from a study on a structurally related compound to illustrate the concept. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. nih.govresearchgate.net It helps in identifying the regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions and chemical reactivity. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline (B1680401) and phenazine rings due to their high electronegativity. The oxygen atom of the methoxy group would also contribute to a region of negative potential. nih.gov Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. This information is vital for predicting how the molecule will interact with other molecules, such as substrates or biological receptors.

Reactivity Descriptors and Global/Local Parameters

DFT calculations can provide a range of reactivity descriptors that quantify a molecule's chemical behavior. Global reactivity descriptors, derived from the HOMO and LUMO energies, include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these parameters would help in predicting the regioselectivity of chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation of the methoxy group and any potential flexibility in the fused ring system. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), one can assess its conformational stability and identify the most probable conformations. These simulations are also crucial for understanding how the molecule interacts with its surroundings and for predicting its behavior in a condensed phase. nih.gov

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a variety of computational techniques to study how a molecule interacts with other molecules, most notably in the context of biological systems. This is particularly relevant for phenazine derivatives, which are known for their diverse biological activities. mdpi.com

Molecular docking is a prominent in silico method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. nih.gov For this compound, docking studies could be performed to investigate its potential binding to various biological targets. The insights from MEP mapping and reactivity descriptors can guide these docking studies by identifying the key interaction sites on the molecule.

Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the binding pose and to calculate the binding free energy. These simulations provide a more dynamic and realistic picture of the molecular recognition process.

Mechanistic Biological Interactions and Structure Activity Relationships of Quinoxalinophenazine Derivatives

Molecular Recognition and Binding Mechanisms at a Molecular Level

The biological activity of quinoxalinophenazine derivatives is intrinsically linked to their ability to recognize and bind to specific biomolecular targets, most notably DNA and certain enzymes. The planar, aromatic nature of the quinoxalino[2,3-a]phenazine scaffold is a key determinant of its primary binding mode: intercalation. nih.gov

DNA Intercalation:

The flat, polycyclic aromatic core of quinoxalino[2,3-a]phenazine allows it to slip between the base pairs of the DNA double helix. nih.gov This insertion, known as intercalation, is a hallmark of many planar aromatic molecules and is a primary mechanism by which they exert their cytotoxic and antineoplastic effects. nih.gov The strength and specificity of this interaction are influenced by several factors:

Van der Waals Forces and π-π Stacking: The extensive π-electron system of the quinoxalinophenazine ring system facilitates strong van der Waals forces and π-π stacking interactions with the aromatic bases of DNA (adenine, guanine, cytosine, and thymine). These non-covalent interactions are the primary driving force for the intercalation process. ornl.govmdpi.com

Electrostatic Interactions: The nitrogen atoms within the quinoxaline (B1680401) and phenazine (B1670421) rings can act as hydrogen bond acceptors, forming interactions with the sugar-phosphate backbone of DNA. nih.gov Furthermore, the introduction of cationic side chains can lead to electrostatic attractions with the negatively charged phosphate (B84403) groups of DNA, further stabilizing the bound complex. nih.gov

Groove Binding: In addition to intercalation, some derivatives may possess side chains that can fit into the minor or major grooves of the DNA helix, providing additional points of contact and enhancing binding affinity and sequence selectivity. nih.gov

The process of intercalation induces significant conformational changes in the DNA structure, including unwinding of the helix and an increase in the separation between adjacent base pairs. These distortions can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Enzyme Binding:

Quinoxalinophenazine derivatives can also interact with specific enzymes through a combination of hydrophobic, hydrogen bonding, and electrostatic interactions within the enzyme's active site or allosteric sites. The specific nature of these interactions is highly dependent on the topology and chemical environment of the binding pocket. For instance, the planar aromatic rings can engage in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan, while the nitrogen and oxygen atoms can participate in hydrogen bonding with polar residues. researchgate.net

Structure-Activity Relationship (SAR) Studies for Quinoxalinophenazine Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For the quinoxalinophenazine scaffold, SAR studies have provided valuable insights into how different substituents influence molecular interactions and biological outcomes. nih.gov

The biological activity of quinoxalinophenazine derivatives can be finely tuned by altering the substituents on the aromatic rings. Key modifications and their effects include:

Substitution Pattern on the Aromatic Rings: The position and nature of substituents on the benzene (B151609) and phenazine rings can significantly impact activity. Electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), can enhance the electron density of the aromatic system, potentially increasing the strength of π-π stacking interactions with DNA bases. mdpi.com Conversely, electron-withdrawing groups like nitro (-NO2) or halogens (e.g., -Cl, -F) can alter the electronic properties and may influence selectivity towards specific biological targets. mdpi.com

Introduction of Side Chains: The addition of side chains, particularly at positions that extend into the DNA grooves or interact with specific enzyme pockets, can dramatically alter binding affinity and specificity. For example, the introduction of basic amine-containing side chains can enhance DNA binding through electrostatic interactions with the phosphate backbone. nih.gov

Modifications to the Core Heterocyclic System: Alterations to the quinoxaline or phenazine rings themselves, such as the introduction of additional nitrogen atoms or the fusion of other ring systems, can modulate the planarity, size, and electronic distribution of the molecule, thereby influencing its binding characteristics.

The following table summarizes the general influence of different structural modifications on the activity of quinoxalinophenazine derivatives based on findings from related compound series.

Structural ModificationGeneral Effect on Molecular InteractionPotential Impact on Biological Activity
Electron-donating groups (e.g., -OCH3, -CH3)Enhanced π-π stacking with DNA bases. mdpi.comIncreased DNA intercalation and potential for higher cytotoxicity.
Electron-withdrawing groups (e.g., -NO2, -Cl)Altered electronic distribution, potential for specific hydrogen bonding. mdpi.comModulation of target selectivity and activity.
Cationic side chains (e.g., alkylamines)Electrostatic interactions with DNA phosphate backbone. nih.govIncreased DNA binding affinity.
Bulky substituentsSteric hindrance, potential for selective interactions.Can either decrease or increase activity depending on the target's binding site topology.

The methoxy group (-OCH3) is a prevalent substituent in many biologically active molecules and plays a multifaceted role in modulating molecular interactions. nih.gov In the context of 3-Methoxyquinoxalino[2,3-a]phenazine, the methoxy group can influence its biological profile in several ways:

Electronic Effects: The methoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring to which it is attached. This can enhance the π-π stacking interactions with DNA bases or aromatic amino acid residues in an enzyme's active site. mdpi.com

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with hydrogen bond donors on the biological target, such as the amino groups of DNA bases or the hydroxyl or amide groups of amino acid residues. nih.gov

Steric and Conformational Effects: The presence of the methoxy group can impose steric constraints that influence the preferred conformation of the molecule and its fit within a binding site. This can lead to enhanced selectivity for a particular target.

Metabolic Stability: The methoxy group can influence the metabolic stability of the compound. It can block a potential site of oxidative metabolism, thereby increasing the compound's half-life in the body. nih.gov

A review of approved drugs highlights that the methoxy group often provides unique effects that are more than the sum of its individual parts (a hydroxyl and a methyl group), contributing to improved ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov

Mechanistic Studies of Enzyme Inhibition by Phenazine Derivatives

Beyond DNA intercalation, quinoxalinophenazine derivatives have been investigated for their ability to inhibit specific enzymes, offering alternative or complementary mechanisms of action.

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like replication, transcription, and chromosome segregation. nih.gov They are validated targets for anticancer drugs. nih.gov Phenazine and quinoxaline-containing compounds have been shown to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov

The primary mechanism of topoisomerase inhibition by many intercalating agents involves the stabilization of the "cleavable complex," a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved. nih.gov

Topoisomerase Poisons: By intercalating into the DNA at the site of enzyme binding, quinoxalinophenazine derivatives can trap the topoisomerase-DNA complex. nih.gov This prevents the re-ligation of the cleaved DNA strand(s), leading to an accumulation of DNA breaks and ultimately triggering apoptosis. nih.gov Compounds that act in this manner are referred to as topoisomerase poisons.

Catalytic Inhibitors: Some derivatives may act as catalytic inhibitors, interfering with the enzyme's function without necessarily stabilizing the cleavable complex. This can occur through binding to the enzyme's ATP binding site (in the case of Topo II) or by allosterically inducing a conformational change that inactivates the enzyme. nih.gov

Studies on benzo[a]phenazine (B1654389) derivatives have revealed that some can act as dual inhibitors of both Topo I and Topo II, acting as Topo I poisons and Topo II catalytic inhibitors by inhibiting the ATPase activity of the enzyme. nih.gov

The versatile scaffold of quinoxaline and phenazine derivatives has led to their exploration as inhibitors of other enzymes, including those involved in metabolic diseases and viral infections.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. nih.gov Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. nih.gov The mechanism of DPP-4 inhibition typically involves the formation of a stable, often covalent, adduct with the catalytic serine residue in the enzyme's active site, or through competitive binding. frontiersin.org While direct studies on this compound as a DPP-4 inhibitor are lacking, related heterocyclic structures have been investigated for this activity. The planar aromatic core could potentially interact with the hydrophobic S1 pocket of the DPP-4 active site, while appropriate functionalization could provide the necessary interactions with the catalytic triad (B1167595). researchgate.net

Viral Protease Inhibition: Viral proteases are essential for the replication of many viruses, including HIV and SARS-CoV-2, making them attractive drug targets. nih.gov Quinoxaline derivatives have been identified as inhibitors of viral proteases, such as the 3CLpro and PLpro of SARS-CoV-2 and the NS3/4A protease of the Hepatitis C virus (HCV). rsc.orgnih.gov The inhibitory mechanism often involves non-covalent, competitive binding within the active site of the protease. The quinoxaline moiety can make key interactions with the catalytic residues of the enzyme. nih.gov For instance, in HCV NS3/4A protease, the quinoxaline P2 moiety has been shown to interact with the catalytic triad residues. nih.gov The potential for this compound to act as a viral protease inhibitor would depend on its ability to fit within the specific substrate-binding pockets of the target protease.

Investigation of Cellular Pathway Modulation by Quinoxalinophenazines

The planar, electron-deficient architecture of the quinoxalino[2,3-a]phenazine scaffold is a key determinant of its interactions with biological macromolecules, suggesting a range of potential cellular pathway modulations. Research into the broader class of quinoxaline and phenazine derivatives has illuminated several mechanisms of action, which are likely to be relevant to substituted analogues such as this compound. These mechanisms predominantly revolve around interference with nucleic acids and the inhibition of essential cellular enzymes.

A primary mode of action for many planar polycyclic aromatic compounds is DNA intercalation. mdpi.comdoaj.orgornl.gov This process involves the insertion of the flat phenazine portion of the molecule between the base pairs of the DNA double helix. Such an interaction can lead to significant conformational changes in the DNA structure, subsequently disrupting cellular processes that rely on DNA as a template, including replication, transcription, and repair. The extended π-system of the quinoxalinophenazine core is well-suited for this type of interaction. mdpi.comnih.gov While direct studies on the 3-methoxy derivative are not prevalent, the behavior of related quinoxaline-containing compounds supports this hypothesis. nih.gov

Another significant cellular target for this class of compounds is the family of topoisomerase enzymes. wikipedia.org Topoisomerases are crucial for managing DNA topology during various cellular activities. capes.gov.br Certain quinoxaline derivatives have been identified as topoisomerase II inhibitors. nih.govnih.gov These inhibitors can act as "topoisomerase poisons," stabilizing the transient complex formed between topoisomerase II and DNA, which ultimately leads to double-strand breaks and the induction of apoptosis. wikipedia.org For instance, specific quinoxaline-based compounds have demonstrated the ability to arrest the cell cycle in the S phase and induce apoptosis in cancer cell lines through the inhibition of topoisomerase II. nih.gov Molecular docking studies have further corroborated the potential for these derivatives to bind effectively to the DNA-topoisomerase II complex. nih.gov

The antiproliferative effects of quinoxaline derivatives have been evaluated across various cancer cell lines, with some compounds exhibiting potent and selective activity. The introduction of different substituents onto the quinoxaline scaffold can significantly influence this activity. For example, studies on other quinoxaline derivatives have shown that certain substitutions can lead to cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov

The following tables present data on the inhibitory activities of various quinoxaline derivatives, providing insight into the structure-activity relationships within this class of compounds.

Table 1: Cytotoxic and Topoisomerase II Inhibitory Activities of Selected Quinoxaline Derivatives

This table is interactive. You can sort and filter the data by clicking on the column headers.

CompoundCell LineCytotoxicity IC₅₀ (µM)Topoisomerase II Inhibition IC₅₀ (µM)Reference
Compound IIIPC-34.1121.98 nih.gov
Compound IVPC-32.117.529 nih.gov
Compound 13HePG-27.66.4 nih.gov
Compound 13MCF-710.26.4 nih.gov
Compound 13HCT-1169.86.4 nih.gov
Compound 15HePG-222.412.1 nih.gov
Compound 15MCF-720.112.1 nih.gov
Compound 15HCT-11618.512.1 nih.gov
Compound 16HePG-232.415.3 nih.gov
Compound 16MCF-729.315.3 nih.gov
Compound 16HCT-11627.815.3 nih.gov
Compound 19HePG-211.28.2 nih.gov
Compound 19MCF-713.58.2 nih.gov
Compound 19HCT-11610.98.2 nih.gov
Doxorubicin-9.8 (HePG-2)3.8 nih.gov

Table 2: Anticancer Activity of Selected Quinoxaline-Urea/Thiourea Derivatives

This table is interactive. You can sort and filter the data by clicking on the column headers.

CompoundHCT116 IC₅₀ (µM)Hep G2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
VIIIaModerate Activity9.8Moderate Activity nih.gov
VIIIc2.5Moderate Activity9 nih.gov
VIIIdModerate ActivityWeak ActivityWeak Activity nih.gov
VIIIe8.4Moderate ActivityModerate Activity nih.gov

While the precise impact of a 3-methoxy substitution on the quinoxalino[2,3-a]phenazine core has not been extensively detailed in available literature, the established mechanisms of related compounds provide a strong foundation for understanding its potential biological interactions. The methoxy group, being an electron-donating substituent, could modulate the electronic properties of the aromatic system, potentially influencing its DNA binding affinity and interaction with enzyme targets. Further empirical studies are necessary to delineate the specific cellular pathway modulations of this compound.

Materials Science Applications of Quinoxalinophenazine Compounds

Organic Electronics and Optoelectronic Devices

Quinoxalinophenazine derivatives are being explored for their potential in organic electronics and optoelectronics due to their tunable electronic properties and stability. The introduction of substituents, such as the methoxy (B1213986) group in 3-Methoxyquinoxalino[2,3-a]phenazine, can significantly influence their performance in these applications.

Table 1: Electronic Properties of Related Donor-Acceptor Molecules based on a Pyrazino[2,3-b]phenazine Core.

Compound HOMO (eV) LUMO (eV)
Compound 2 -5.40 -3.69
Compound 3 -5.55 -3.78
Compound 4 -5.66 -3.84
Compound 5 -5.58 -3.80
Compound 6 -5.45 -3.72

Data sourced from theoretical and experimental studies on related compounds and may not be directly representative of this compound.

Alkoxy-substituted phenazines are known to exhibit intense fluorescence nih.gov. For instance, 2,3,7,8-tetraalkoxyphenazines show emission maxima around 410 nm nih.gov. The introduction of a methoxy group onto the quinoxalino[2,3-a]phenazine backbone is expected to influence its absorption and emission characteristics. The methoxy group, being an electron-donating group, can lead to a bathochromic (red) shift in the absorption and emission spectra. Studies on related 2,3-dialkoxyphenazines have shown that their spectroscopic properties are sensitive to solvent polarity nih.gov. The fluorescence quantum yield of some alkoxy-substituted phenazines can be as high as 0.57 in solution nih.gov.

In a study of donor-acceptor molecules with a pyrazino[2,3-b]phenazine core, intramolecular charge transfer (ICT) transitions were observed in the range of 430–502 nm, with emission maxima spanning from 491 to 639 nm, covering the green to red region of the visible spectrum researchgate.net.

Table 2: Photophysical Properties of Alkoxy-Substituted Phenazine (B1670421) Derivatives.

Compound Type Absorption Maxima (nm) Emission Maxima (nm) Fluorescence Quantum Yield (Φ)
2,3,7,8-tetraalkoxyphenazines ~350-400 ~410 Up to 0.57
2,3-dialkoxyphenazines Varies with solvent Varies with solvent < 0.01 to 0.48

These are general properties of related compounds and not specific to this compound.

Quinoxaline-based organic sensitizers have shown promise in dye-sensitized solar cells (DSSCs) mdpi.comcase.edu. The quinoxaline (B1680401) unit can act as an effective electron acceptor and a π-bridge in donor-π-acceptor (D-π-A) dye architectures mdpi.comcase.edu. While there is no specific research on the application of this compound in DSSCs, its structural features suggest potential utility. The extended π-system of the quinoxalino[2,3-a]phenazine core would be beneficial for light absorption, and the methoxy group could be used to fine-tune the electronic energy levels to match the requirements for efficient electron injection into the semiconductor (e.g., TiO₂) and regeneration by the electrolyte nih.govdiva-portal.org. For a dye to be effective in a DSSC, its LUMO must be higher in energy than the conduction band of the semiconductor, and its HOMO must be lower in energy than the redox potential of the electrolyte nih.gov.

Energy Storage Systems (e.g., Redox Flow Batteries)

Phenazine derivatives are actively being investigated as redox-active materials for non-aqueous and aqueous redox flow batteries (RFBs) due to their ability to undergo reversible redox reactions mdpi.comdigitellinc.comresearchgate.netresearchgate.net. The redox potential of phenazines can be tuned by introducing electron-donating or electron-withdrawing groups digitellinc.comresearchgate.netnih.gov. An electron-donating group like the methoxy group in this compound is expected to shift its redox potential to more negative values, which is a desirable characteristic for anolytes in RFBs researchgate.netnih.gov.

Computational studies on a large number of phenazine derivatives have shown that functionalization can systematically alter their redox potentials digitellinc.comnih.gov. For instance, the introduction of four amino groups (a strong electron-donating group) to a phenazine core resulted in a significantly more negative redox potential nih.gov. While experimental data for this compound is not available, it is anticipated that the methoxy group would similarly influence its electrochemical behavior, making it a potential candidate for anolyte materials in RFBs.

Table 3: Redox Potentials of Selected Phenazine Derivatives.

Compound Redox Potential (V vs. reference) Electrolyte/Solvent
Phenazine -0.158 Not specified
6-chlorophenazine -0.054 Not specified
6-cyanophenazine -0.112 Not specified
3,3'-(phenazine-2,3-diylbis(oxy))bis(N,N,N-trimethylpropan-1-aminium) -0.85 1.0 M KOH
3,3'-(phenazine-2,3-diylbis(oxy))bis(N,N,N-trimethylpropan-1-aminium) -0.67 1.0 M NaCl
3,3'-(phenazine-2,3-diylbis(oxy))bis(N,N,N-trimethylpropan-1-aminium) -0.26 and 0.05 1.0 M H₂SO₄

Data from various studies on phenazine derivatives, not specific to this compound.

Sensing Technologies (e.g., Optical Sensors)

Phenazine derivatives are recognized for their potential in optical sensing applications rsc.orgresearchgate.net. Their electron-deficient core and the presence of nitrogen atoms with lone pairs of electrons allow them to interact with various ions and molecules through non-covalent interactions, leading to changes in their optical properties rsc.orgresearchgate.net. The introduction of a methoxy group could enhance the fluorescence of the quinoxalino[2,3-a]phenazine core, making it a more sensitive fluorescent probe. The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT), which can be modulated by the binding of an analyte researchgate.net. The specific design of phenazine-based sensors, including the nature and position of substituents, determines their selectivity and sensitivity towards target analytes researchgate.net.

Self-Assembly and Supramolecular Architectures of Quinoxalinophenazines

The planar and aromatic nature of the quinoxalino[2,3-a]phenazine core suggests a propensity for π-π stacking interactions, which can drive self-assembly processes to form ordered supramolecular architectures. While specific studies on the self-assembly of this compound are not available, research on related heterocyclic compounds demonstrates the importance of non-covalent interactions in directing their solid-state packing. The methoxy substituent could influence the packing arrangement through steric effects or by participating in weak hydrogen bonding interactions. The formation of well-defined supramolecular structures is crucial for optimizing charge transport in organic electronic devices and for creating novel functional materials with anisotropic properties.

Future Directions and Emerging Research Opportunities for 3 Methoxyquinoxalino 2,3 a Phenazine Research

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability

Traditional synthetic routes to phenazine (B1670421) and quinoxaline (B1680401) derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. researchgate.net Future research should prioritize the development of green and sustainable synthetic strategies for 3-methoxyquinoxalino[2,3-a]phenazine.

Furthermore, the exploration of green solvents and catalyst-free reaction conditions should be pursued. researchgate.net Methodologies such as ultrasound-assisted and microwave-assisted synthesis have shown promise in accelerating reaction times and improving yields for related heterocyclic compounds, and their application to the synthesis of this compound warrants investigation. researchgate.net Another sustainable approach involves the use of enzymatic catalysis, such as laccases, for the dimerization of aromatic amines to form phenazine structures. rsc.org Adapting such biocatalytic methods could offer an environmentally benign alternative to traditional chemical oxidation. rsc.orgacs.org

Synthetic Strategy Potential Advantages for this compound Synthesis Key Research Focus
Multicomponent Reactions (MCRs)One-pot synthesis, reduced waste, increased complexity. beilstein-journals.orgDesign of novel MCRs utilizing readily available precursors.
Green Solvents & CatalysisReduced environmental impact, improved safety. researchgate.netScreening of green solvents and development of catalyst-free protocols.
Microwave/Ultrasound-Assisted SynthesisFaster reaction times, higher yields. researchgate.netOptimization of reaction parameters for efficient synthesis.
Enzymatic Synthesis (e.g., Laccases)Mild reaction conditions, high selectivity, biodegradability. rsc.orgIdentification and engineering of suitable enzymes for the specific substrate.

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel functional molecules. In the context of this compound, advanced computational methods can be employed to predict its physicochemical properties and guide the design of new derivatives with tailored functionalities.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound and its analogues. scispace.comnih.gov Such studies can help in understanding the impact of substituent groups on the frontier molecular orbitals (HOMO and LUMO), which is crucial for applications in organic electronics. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies can be employed to build predictive models for the biological activity and toxicity of new this compound derivatives. epa.govnih.govyoutube.com By correlating molecular descriptors with experimental data, these models can guide the rational design of compounds with enhanced therapeutic potential and reduced adverse effects. epa.govnih.govmdpi.com

Computational Method Predicted Properties Potential Impact on Research
Density Functional Theory (DFT)Electronic structure, molecular geometry, spectroscopic properties. scispace.comnih.govRational design of materials with specific electronic and optical properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Biological activity (e.g., anticancer, antimicrobial). epa.govnih.govPrioritization of synthetic targets with high predicted efficacy. youtube.com
Quantitative Structure-Toxicity Relationship (QSTR)Toxicity profiles. epa.govDesign of safer compounds with reduced off-target effects.
Molecular DockingBinding affinity and interactions with biological targets. mdpi.comIdentification of potential protein targets and elucidation of mechanisms of action.

Exploration of New Mechanistic Paradigms in Biological Systems

Phenazine compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.gov The mechanisms underlying these activities are often attributed to their redox properties, leading to the generation of reactive oxygen species (ROS) and interference with cellular respiration. frontiersin.orgtaylorandfrancis.com

Future research on this compound should aim to uncover novel mechanistic paradigms beyond its presumed redox activity. This could involve investigating its potential to:

Inhibit specific enzymes: Many heterocyclic compounds act as inhibitors of key enzymes involved in disease pathogenesis. nih.gov Screening this compound against a panel of disease-relevant enzymes could reveal novel therapeutic targets.

Modulate signaling pathways: The compound could interact with specific cellular signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

Act as a DNA intercalator or groove binder: The planar aromatic structure of the quinoxalinophenazine core suggests that it may interact with DNA, a mechanism employed by some anticancer drugs.

Understanding these alternative mechanisms will be crucial for the rational design of this compound-based therapeutic agents with improved selectivity and efficacy. nih.govnih.govnih.gov

Innovative Applications in Advanced Functional Materials

The unique electronic and photophysical properties of the quinoxalinophenazine scaffold make it a promising candidate for applications in advanced functional materials. rsc.orgresearchgate.netnih.gov

One exciting area of exploration is in the field of organic electronics . The extended π-conjugated system of this compound suggests its potential use as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.org The methoxy (B1213986) group can be strategically used to tune the electronic properties and solubility of the material.

Furthermore, the integration of the this compound unit into conjugated microporous polymers (CMPs) could lead to the development of novel materials for energy storage applications, such as supercapacitors. rsc.org The redox-active nature of the phenazine core can contribute to the charge storage capacity of these materials. rsc.org

The photosensitizing properties of related phenazine dyes suggest that this compound could also find applications in photodynamic therapy (PDT) or as a photocatalyst for organic transformations. researchgate.net

Application Area Potential Role of this compound Key Properties to Optimize
Organic Electronics (OLEDs, OFETs)Electron-transport or hole-transport material, emitter. rsc.orgHOMO/LUMO levels, charge carrier mobility, photoluminescence quantum yield.
Energy Storage (Supercapacitors)Redox-active component in conjugated microporous polymers. rsc.orgRedox potential, cycling stability, surface area.
Photodynamic Therapy (PDT)Photosensitizer for generating reactive oxygen species. researchgate.netEfficient intersystem crossing, strong absorption in the therapeutic window.
PhotocatalysisLight-harvesting and electron-transfer agent. researchgate.netAbsorption spectrum, redox potentials in excited state.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxyquinoxalino[2,3-a]phenazine derivatives, and how do reaction conditions influence product purity?

  • Methodology : Derivatives like diquinoxalino[2,3-a:2',3'-c]phenazine (HATNA) are synthesized via one-pot reactions using metal salts (e.g., AgNO₃) and aromatic ligands under controlled stoichiometry and solvent conditions. For example, Ag(I) coordination polymers are formed by combining AgNO₃ with tridentate ligands in polar solvents (DMF or DMSO) at 60–80°C . Product purity is optimized via sublimation (>99% purity) or recrystallization from dichloromethane (DCM), with solubility data critical for solvent selection .

Q. How are spectroscopic techniques (e.g., UV-Vis, PL) employed to characterize the electronic properties of this compound?

  • Methodology : UV-Vis spectra (e.g., λmax = 295–378 nm for HATNA in CH₂Cl₂) and photoluminescence (PL) peaks (e.g., 594 nm for HATNA) are used to assess π-conjugation and bandgap properties. These metrics correlate with electrochemical performance in energy storage applications. Thermal stability is evaluated via TGA, where derivatives like HATNA show <0.5% weight loss at 340°C .

Q. What computational methods predict redox potentials for phenazine derivatives, and how do they align with experimental data?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-311G(d) level calculates reduction potentials using thermodynamic cycles. For example, predicted redox potentials for trifluoromethylated phenazines deviate <0.1 V from cyclic voltammetry (CV) results, validating computational approaches for molecular design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.